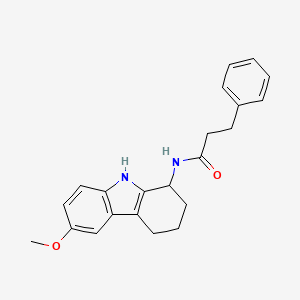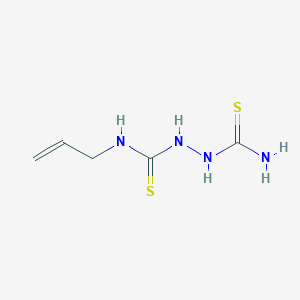![molecular formula C16H22N4 B12177156 Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine](/img/structure/B12177156.png)
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Compounds containing the pyridazine ring have been shown to exhibit a wide range of pharmacological activities, making them valuable in medicinal chemistry .
Métodos De Preparación
The synthesis of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine typically involves the reaction of 6-phenylpyridazin-3-amine with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .
Análisis De Reacciones Químicas
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can be compared with other pyridazine derivatives such as:
6-Phenylpyridazin-3-amine: A precursor in the synthesis of this compound.
Pyridazine: The parent compound of the pyridazine derivatives.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring, exhibiting different pharmacological properties.
This compound stands out due to its unique combination of the diethylaminoethyl group and the phenylpyridazine moiety, which imparts specific chemical and biological properties to the compound .
Propiedades
Fórmula molecular |
C16H22N4 |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19) |
Clave InChI |
PHTOQODKFSGKRC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12177074.png)

![4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B12177097.png)
![8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12177105.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12177139.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12177140.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12177141.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12177148.png)
![1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide](/img/structure/B12177159.png)


![ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B12177166.png)

